molecular formula C23H31NO6 B14957510 N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline

Cat. No.: B14957510
M. Wt: 417.5 g/mol
InChI Key: LFXOXUVLWVTOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a hexyl group at position 3 and a methyl group at position 2. The norvaline moiety (a five-carbon α-amino acid) is linked via an oxyacetyl group at the 7-position of the coumarin scaffold. The hexyl and methyl substituents enhance lipophilicity, which may influence membrane permeability and bioavailability, while the norvaline side chain introduces hydrogen-bonding capabilities critical for molecular interactions .

Properties

Molecular Formula

C23H31NO6

Molecular Weight

417.5 g/mol

IUPAC Name

2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C23H31NO6/c1-4-6-7-8-10-18-15(3)17-12-11-16(13-20(17)30-23(18)28)29-14-21(25)24-19(9-5-2)22(26)27/h11-13,19H,4-10,14H2,1-3H3,(H,24,25)(H,26,27)

InChI Key

LFXOXUVLWVTOMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NC(CCC)C(=O)O)OC1=O)C

Origin of Product

United States

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and signaling molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Coumarin-Amino Acid Hybrid Family

Key structural variations among coumarin-amino acid hybrids include:

  • Substituents on the coumarin core (alkyl chain length, electron-donating/withdrawing groups).
  • Amino acid side chain (e.g., glycine, norvaline, or other residues).
  • Linker chemistry (e.g., oxyacetyl, hydrazone, or ester linkages).
Compound Name Coumarin Substituents Amino Acid/Linker Molecular Weight (g/mol) Key Properties/Applications References
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline 3-hexyl, 4-methyl Norvaline (C5H11NO2) via oxyacetyl 407.45 High lipophilicity; hypothesized antimicrobial activity
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine 3-hexyl, 4-methyl Glycine (C2H5NO2) via oxyacetyl 363.38 Shorter side chain; reduced steric hindrance
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline Cyclopenta-fused coumarin core Norvaline via oxyacetyl 359.36 Rigid bicyclic core; potential enhanced binding affinity
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate Dichlorophenoxy-pyrimidinyl core Methyl ester linker 552.35 Fungicidal activity; systemic crop protection

Key Observations:

  • Lipophilicity : The hexyl group in the target compound increases logP compared to glycine or cyclopenta-fused analogs, suggesting improved membrane penetration .
  • Steric Effects: Norvaline’s longer side chain (vs. glycine) may reduce enzymatic degradation but increase steric hindrance in target binding .

Hypothesized Bioactivity Based on Structural Trends

  • Antimicrobial Potential: The hexyl group’s lipophilicity may enhance penetration into microbial membranes, while the coumarin core could intercalate with DNA or inhibit enzymes like gyrase .
  • Antifungal Activity: Structural parallels to dichlorophenoxy-pyrimidinyl derivatives () suggest possible fungicidal effects, though empirical data are lacking for the target compound .
  • Fluorescent Applications : The coumarin scaffold’s inherent fluorescence could be exploited in bioimaging, modulated by substituent electronic effects .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via a multi-step protocol. For example, the coumarin core (3-hexyl-4-methyl-2-oxo-2H-chromen-7-ol) is first functionalized at the 7-hydroxy position using an acetyl chloride derivative in the presence of a base (e.g., Na₂CO₃) in dichloromethane. Subsequent coupling with norvaline derivatives involves hydrazide or amide bond formation under acidic conditions (e.g., acetic acid) . Key intermediates, such as the hydrazide or acetylated coumarin, are characterized via ¹H/¹³C NMR to confirm regioselectivity and purity. IR spectroscopy verifies carbonyl stretching (1700–1750 cm⁻¹), while mass spectrometry (ESI/APCI) confirms molecular weight .

Q. How is the structural identity of this compound validated post-synthesis?

  • Methodology : Structural validation relies on a combination of:

  • ¹H/¹³C NMR : To confirm proton environments (e.g., aromatic protons in the coumarin ring at δ 6.5–8.0 ppm) and carbon assignments (e.g., carbonyl carbons at δ 165–175 ppm) .
  • Mass spectrometry : To verify the molecular ion peak ([M+H]⁺/[M+Na]⁺) and fragmentation patterns .
  • Elemental analysis : To ensure agreement between experimental and theoretical C/H/N/O percentages (deviation ≤ ±0.5%) .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve the compound’s 3D structure, and how are refinement challenges addressed?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses MoKα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Bruker APEX II CCD). SHELXL refines the structure, with anisotropic displacement parameters for non-H atoms. Challenges like twinning or weak diffraction are mitigated by iterative refinement cycles and data scaling (SADABS). Hydrogen bonds (e.g., C–H⋯O) and π-π interactions are analyzed using WinGX/ORTEP for visualization .

Q. How can discrepancies between computational (DFT) and experimental (XRD) bond lengths/angles be analyzed?

  • Methodology : After XRD refinement, compare experimental bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*). Discrepancies >0.02 Å may indicate crystal packing effects or conformational flexibility. Software like Mercury (CCDC) quantifies geometric mismatches and assesses intermolecular forces (e.g., van der Waals interactions) .

Q. What experimental designs are optimal for evaluating the compound’s bioactivity, such as antifungal or enzyme modulation?

  • Methodology : For antifungal assays:

  • Microdilution assays : Test against Aspergillus flavus or Candida spp. at concentrations (1–100 µg/mL) in Sabouraud broth.
  • Aflatoxin induction : Quantify aflatoxin B₁ via HPLC with fluorescence detection. Note paradoxical effects (e.g., antifungal activity at high doses vs. toxin induction at low doses) .
  • Statistical analysis : Use ANOVA to compare treated vs. control groups, with Tukey’s post-hoc test (p < 0.05) .

Q. How can low yields in the coupling step between the coumarin and norvaline moieties be optimized?

  • Methodology :

  • Solvent optimization : Replace dichloromethane with DMF or THF to enhance nucleophilicity.
  • Catalysis : Add coupling agents (e.g., DCC, EDCI) or 4-dimethylaminopyridine (DMAP) to activate the carboxyl group.
  • Temperature control : Conduct reactions under reflux (40–60°C) to accelerate kinetics without decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.